

Application Note & Protocol: Checkerboard Assay for Antifungal Combination Therapy

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Compound of Interest

Compound Name: Antifungal agent 19

Cat. No.: B14764378

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents when used in combination.[1][2][3] This technique allows for the determination of synergistic, additive, indifferent, or antagonistic effects by testing a range of concentrations of two drugs, both individually and combined.[4] The primary output of this assay is the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.[5][6][7] This application note provides a detailed protocol for performing a checkerboard assay to evaluate the combination of "**Antifungal Agent 19**" with a secondary antifungal agent.

Experimental Protocol

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) with modifications for a checkerboard setup.[8][9]

1. Materials and Reagents:

- 96-well, sterile, flat-bottom microtiter plates
- **Antifungal Agent 19** (Drug A)
- Secondary Antifungal Agent (Drug B)
- Fungal isolate(s) of interest (e.g., *Candida albicans*, *Aspergillus fumigatus*)

- Appropriate growth medium (e.g., RPMI 1640 with MOPS buffer)[8]
- Sterile saline or phosphate-buffered saline (PBS)
- Spectrophotometer or microplate reader
- Hemocytometer or other cell counting device
- Multichannel pipette
- Sterile pipette tips and reagent reservoirs
- Incubator

2. Preparation of Antifungal Stock Solutions:

- Prepare high-concentration stock solutions of **Antifungal Agent 19** and the secondary antifungal agent in a suitable solvent (e.g., DMSO, water).
- From these stocks, prepare working solutions in the growth medium at four times the highest final concentration to be tested in the assay.[10]

3. Preparation of Fungal Inoculum:

- Culture the fungal isolate on an appropriate agar plate to obtain a fresh culture.
- Harvest fungal cells or spores and suspend them in sterile saline.
- Adjust the suspension to a final concentration that will result in a starting inoculum of approximately 0.5×10^5 to 2.5×10^5 CFU/mL in the final assay volume. This can be standardized using a spectrophotometer to measure optical density.

4. Checkerboard Assay Setup:

The following steps describe the setup of a 96-well plate for the checkerboard assay.

- Add 100 μ L of growth medium to all wells of the 96-well plate, except for the first column and the growth control well.

- Drug A (**Antifungal Agent 19**) Dilution:
 - Add 200 μ L of the 4x working solution of Drug A to the first well of each row (A1 to G1).
 - Perform serial two-fold dilutions of Drug A across the plate from column 1 to column 10 by transferring 100 μ L from the current well to the next. Discard the final 100 μ L from column 10.
 - Row H will serve as the control for Drug B alone, so no Drug A is added to this row.
- Drug B (Secondary Antifungal) Dilution:
 - Add 100 μ L of the 4x working solution of Drug B to all wells in column 1 (A1 to H1).
 - Perform serial two-fold dilutions of Drug B down the plate from row A to row G by transferring 100 μ L from the current well to the well below it. Discard the final 100 μ L from row G.
 - Column 11 will serve as the control for Drug A alone.
- Final Plate Layout:
 - The plate now contains decreasing concentrations of Drug A from left to right and decreasing concentrations of Drug B from top to bottom.
 - Row H contains only Drug B in decreasing concentrations.
 - Column 11 contains only Drug A in decreasing concentrations.
 - Well H12 should contain only growth medium and the fungal inoculum to serve as a positive growth control.
- Inoculation: Add 100 μ L of the prepared fungal inoculum to each well, bringing the final volume to 200 μ L.

5. Incubation:

- Seal the plate (e.g., with a sterile lid or adhesive seal) to prevent evaporation.

- Incubate the plate at the optimal temperature for the fungal isolate (e.g., 35-37°C) for 24-48 hours, or until sufficient growth is observed in the growth control well.[11]

6. Reading the Results:

- The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[3]
- Determine the MIC for each drug alone (from row H for Drug B and column 11 for Drug A).
- For the combination wells, the MIC is the lowest concentration of each drug that, when combined, inhibits fungal growth.
- Results can be read visually or spectrophotometrically by measuring the optical density at a suitable wavelength (e.g., 600 nm).[1]

Data Presentation and Analysis

1. Calculation of the Fractional Inhibitory Concentration Index (FICI):

The FICI is calculated to determine the nature of the interaction between the two antifungal agents.[7]

The formula is as follows: $FICI = FIC \text{ of Drug A} + FIC \text{ of Drug B}$ [12]

Where:

- $FIC \text{ of Drug A} = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$ [5][6]
- $FIC \text{ of Drug B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$ [5][6]

2. Interpretation of FICI Values:

The calculated FICI value is interpreted as shown in the table below.

FICI Value	Interpretation
≤ 0.5	Synergy[5][7]
> 0.5 to ≤ 1.0	Additive[5]
> 1.0 to < 4.0	Indifference[4][5]
≥ 4.0	Antagonism[5][6]

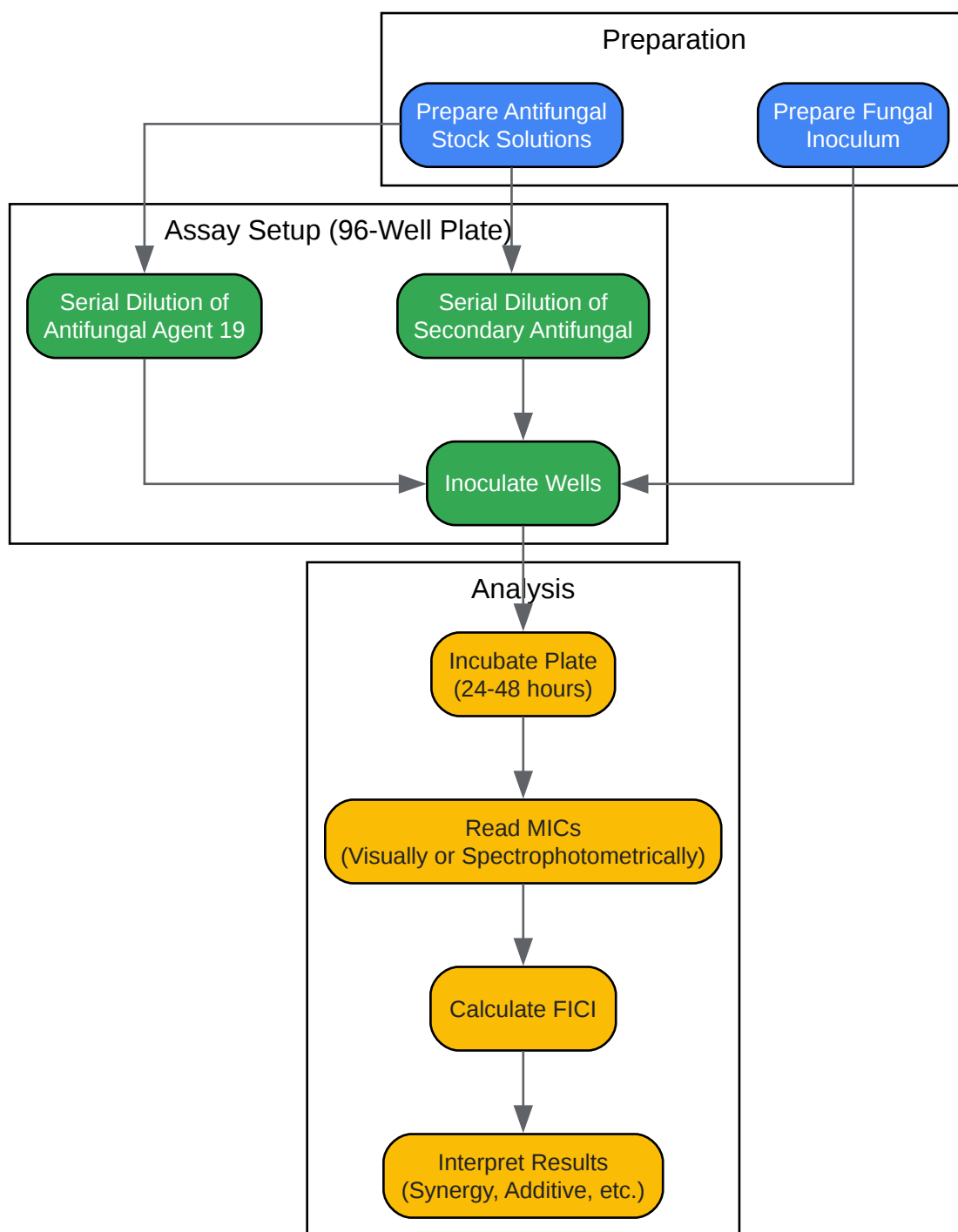
3. Data Summary Table:

The results of the checkerboard assay should be summarized in a clear and structured table for easy comparison.

Fungal Isolate	MIC of Drug A Alone (µg/mL)	MIC of Drug B Alone (µg/mL)	MIC of Drug A in Combination (µg/mL)	MIC of Drug B in Combination (µg/mL)	FICI	Interpretation
Isolate 1						
Isolate 2						
Isolate 3						

Visualizations

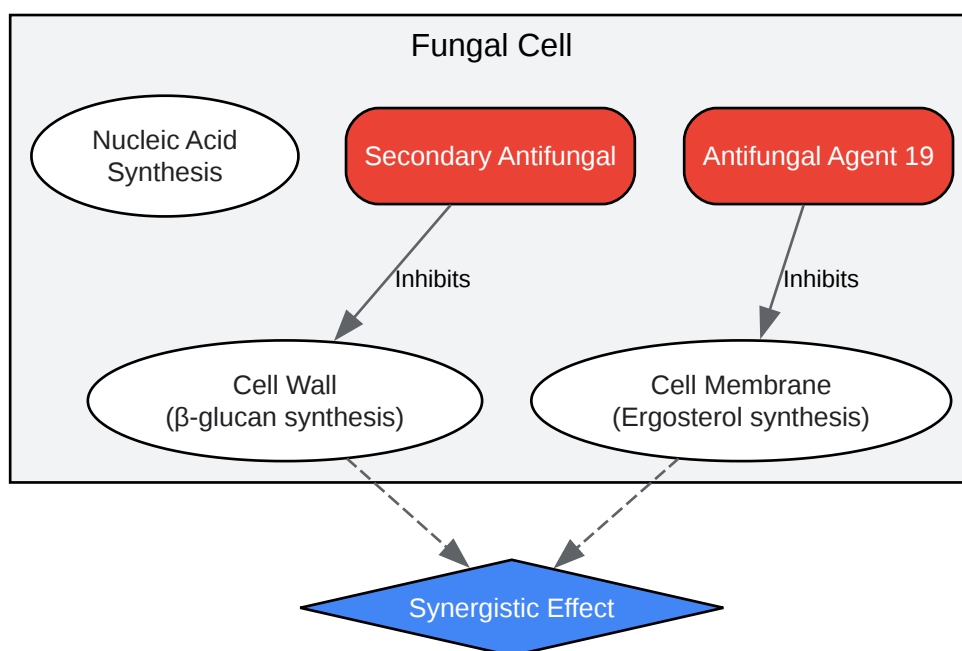
Experimental Workflow Diagram:



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Caption: Workflow for the antifungal checkerboard assay.

Conceptual Signaling Pathway for Combination Therapy:



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Caption: Conceptual model of combination antifungal therapy.

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- To cite this document: BenchChem. [Application Note & Protocol: Checkerboard Assay for Antifungal Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14764378#checkerboard-assay-for-antifungal-agent-19-combination-therapy]

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